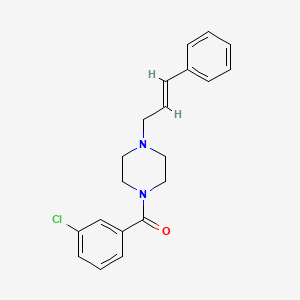![molecular formula C12H13ClN2O B5871856 1-[2-(2-chloro-6-methylphenoxy)ethyl]-1H-imidazole](/img/structure/B5871856.png)
1-[2-(2-chloro-6-methylphenoxy)ethyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-chloro-6-methylphenoxy)ethyl]-1H-imidazole, also known as Clotrimazole, is an antifungal medication used to treat various types of fungal infections. Clotrimazole belongs to the class of azole antifungals and works by inhibiting the growth of fungi by interfering with the synthesis of ergosterol, a vital component of the fungal cell membrane.
Mécanisme D'action
1-[2-(2-chloro-6-methylphenoxy)ethyl]-1H-imidazole works by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane. This leads to the disruption of the cell membrane and ultimately results in the death of the fungal cell.
Biochemical and Physiological Effects:
1-[2-(2-chloro-6-methylphenoxy)ethyl]-1H-imidazole has been found to have minimal toxicity and has a low potential for systemic side effects. However, in rare cases, it may cause skin irritation, burning, or itching. 1-[2-(2-chloro-6-methylphenoxy)ethyl]-1H-imidazole has also been found to have a low potential for drug interactions.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-(2-chloro-6-methylphenoxy)ethyl]-1H-imidazole is a widely used antifungal medication and has been extensively studied for its efficacy and safety. 1-[2-(2-chloro-6-methylphenoxy)ethyl]-1H-imidazole has a low potential for toxicity and has a low potential for drug interactions, making it a suitable candidate for various lab experiments. However, the limitations of 1-[2-(2-chloro-6-methylphenoxy)ethyl]-1H-imidazole include its limited spectrum of activity against certain fungal species and its inability to penetrate certain tissues.
Orientations Futures
There are several future directions for the research of 1-[2-(2-chloro-6-methylphenoxy)ethyl]-1H-imidazole. One potential direction is the development of new formulations of 1-[2-(2-chloro-6-methylphenoxy)ethyl]-1H-imidazole that can penetrate deeper tissues and be more effective against a wider range of fungal species. Another potential direction is the investigation of the potential use of 1-[2-(2-chloro-6-methylphenoxy)ethyl]-1H-imidazole in combination with other antifungal medications to enhance its efficacy against certain fungal infections. Additionally, the investigation of the potential use of 1-[2-(2-chloro-6-methylphenoxy)ethyl]-1H-imidazole in the treatment of other types of infections, such as bacterial or viral infections, is also an area for future research.
Méthodes De Synthèse
The synthesis of 1-[2-(2-chloro-6-methylphenoxy)ethyl]-1H-imidazole involves the reaction of 2-chloro-6-methylphenol with 2-chloroethylamine hydrochloride to form 2-(2-chloro-6-methylphenoxy)ethylamine. This intermediate product is then reacted with imidazole to form 1-[2-(2-chloro-6-methylphenoxy)ethyl]-1H-imidazole.
Applications De Recherche Scientifique
1-[2-(2-chloro-6-methylphenoxy)ethyl]-1H-imidazole has been extensively studied for its antifungal properties and has been used in various scientific research studies. 1-[2-(2-chloro-6-methylphenoxy)ethyl]-1H-imidazole has been found to be effective against various fungal infections, including Candida species, dermatophytes, and Aspergillus species.
Propriétés
IUPAC Name |
1-[2-(2-chloro-6-methylphenoxy)ethyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-10-3-2-4-11(13)12(10)16-8-7-15-6-5-14-9-15/h2-6,9H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWFHEUUFIGTOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)OCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-chlorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B5871778.png)
![N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5871780.png)
![N-(2-furylmethyl)-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B5871784.png)
![2-[(4-methylphenyl)sulfonyl]-1-(3-nitrophenyl)ethanone](/img/structure/B5871792.png)

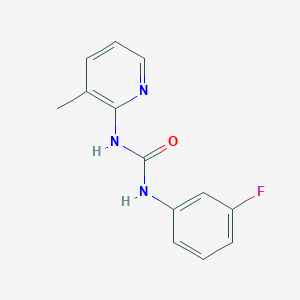
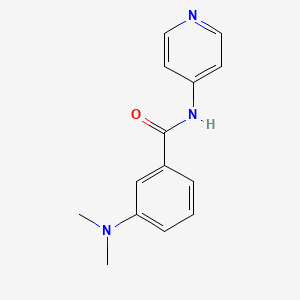
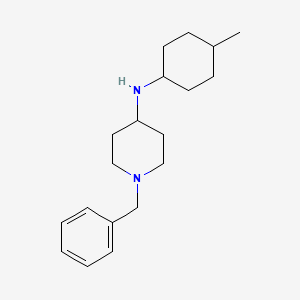

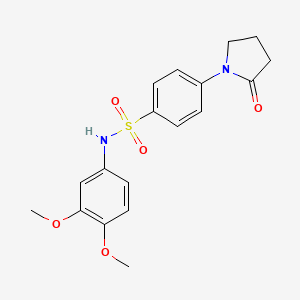
![N'-[(2,3-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5871841.png)
![methyl 4-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbonohydrazonoyl}benzoate](/img/structure/B5871847.png)
![5-[(2-chlorophenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5871868.png)
